molecular formula C7H16ClN B1454133 (Cyclopentylmethyl)methylamine hydrochloride CAS No. 666262-50-6

(Cyclopentylmethyl)methylamine hydrochloride

Cat. No.: B1454133
CAS No.: 666262-50-6
M. Wt: 149.66 g/mol
InChI Key: YRIMTMONXNUNNX-UHFFFAOYSA-N
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Description

(Cyclopentylmethyl)methylamine hydrochloride is an organic compound with the chemical formula C8H17N · HCl. It is a hydrochloride salt of (Cyclopentylmethyl)methylamine, which is a secondary amine. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Cyclopentylmethyl)methylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentylmethyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylmethyl ketone, while reduction may produce cyclopentylmethylamine.

Scientific Research Applications

(Cyclopentylmethyl)methylamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (Cyclopentylmethyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can act as a base and participate in proton transfer reactions. The compound’s effects are mediated through its ability to donate or accept protons, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanemethylamine hydrochloride
  • Cyclohexanemethylamine
  • Cyclopropylamine
  • Cyclobutylamine

Uniqueness

(Cyclopentylmethyl)methylamine hydrochloride is unique due to its specific cyclopentylmethyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

1-cyclopentyl-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-8-6-7-4-2-3-5-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMTMONXNUNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666262-50-6
Record name (cyclopentylmethyl)(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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